Cas no 2171411-55-3 (3-{(2S)-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}pentanoic acid)

3-{(2S)-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}pentanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a cyclopropyl group and a pentanoic acid backbone, offering steric and conformational constraints that can influence peptide stability and binding properties. The Fmoc protecting group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, facilitating efficient deprotection under mild basic conditions. This compound is particularly valuable for introducing tailored modifications in peptide sequences, enhancing resistance to enzymatic degradation or optimizing interactions with biological targets. Its well-defined stereochemistry (2S configuration) ensures consistency in synthetic applications. Suitable for research in medicinal chemistry and bioconjugation, it provides a versatile building block for advanced peptide design.
3-{(2S)-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}pentanoic acid structure
2171411-55-3 structure
Product Name:3-{(2S)-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}pentanoic acid
CAS No:2171411-55-3
MF:C27H32N2O5
MW:464.553387641907
CID:6512475
PubChem ID:165540657
Update Time:2025-06-22

3-{(2S)-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}pentanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{(2S)-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}pentanoic acid
    • EN300-1480046
    • 3-{[(2S)-3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}pentanoic acid
    • 2171411-55-3
    • Inchi: 1S/C27H32N2O5/c1-2-17(14-25(30)31)15-28-26(32)24(13-18-11-12-18)29-27(33)34-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-10,17-18,23-24H,2,11-16H2,1H3,(H,28,32)(H,29,33)(H,30,31)/t17?,24-/m0/s1
    • InChI Key: WVTCPPVGUNJUPA-UCSBTNPJSA-N
    • SMILES: O=C([C@H](CC1CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NCC(CC(=O)O)CC

Computed Properties

  • Exact Mass: 464.23112213g/mol
  • Monoisotopic Mass: 464.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 12
  • Complexity: 702
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 105Ų

3-{(2S)-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}pentanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1480046-0.05g
3-{[(2S)-3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}pentanoic acid
2171411-55-3
0.05g
$2829.0 2023-06-06
Enamine
EN300-1480046-0.1g
3-{[(2S)-3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}pentanoic acid
2171411-55-3
0.1g
$2963.0 2023-06-06
Enamine
EN300-1480046-0.25g
3-{[(2S)-3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}pentanoic acid
2171411-55-3
0.25g
$3099.0 2023-06-06
Enamine
EN300-1480046-0.5g
3-{[(2S)-3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}pentanoic acid
2171411-55-3
0.5g
$3233.0 2023-06-06
Enamine
EN300-1480046-1.0g
3-{[(2S)-3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}pentanoic acid
2171411-55-3
1g
$3368.0 2023-06-06
Enamine
EN300-1480046-2.5g
3-{[(2S)-3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}pentanoic acid
2171411-55-3
2.5g
$6602.0 2023-06-06
Enamine
EN300-1480046-5.0g
3-{[(2S)-3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}pentanoic acid
2171411-55-3
5g
$9769.0 2023-06-06
Enamine
EN300-1480046-10.0g
3-{[(2S)-3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}pentanoic acid
2171411-55-3
10g
$14487.0 2023-06-06
Enamine
EN300-1480046-50mg
3-{[(2S)-3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}pentanoic acid
2171411-55-3
50mg
$2829.0 2023-09-28
Enamine
EN300-1480046-100mg
3-{[(2S)-3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}pentanoic acid
2171411-55-3
100mg
$2963.0 2023-09-28

Additional information on 3-{(2S)-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}pentanoic acid

3-{(2S)-3-Cyclopropyl-2-({(9H-Fluoren-9-Yl)Methoxycarbonyl}Amino)Propanamidomethyl}Pentanoic Acid: A Comprehensive Overview

3-{(2S)-3-Cyclopropyl-2-({(9H-Fluoren-9-Yl)Methoxycarbonyl}Amino)Propanamidomethyl}Pentanoic Acid, commonly referred to by its CAS number 2171411-55-3, is a complex organic compound with significant potential in the field of pharmaceuticals and biotechnology. This compound has garnered attention due to its unique structural features and promising applications in drug development. The molecule incorporates a cyclopropyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a pentanoic acid moiety, making it a versatile building block for various biochemical reactions.

The synthesis of this compound involves multi-step processes, including the formation of the Fmoc group, which is widely used in peptide synthesis to protect amino groups during solid-phase synthesis. The Fmoc group's stability under basic conditions and its ease of removal under acidic conditions make it an ideal choice for this application. Recent advancements in peptide synthesis have further enhanced the efficiency of incorporating such complex groups into larger molecules, paving the way for novel drug candidates.

One of the most notable aspects of this compound is its stereochemistry, particularly the (2S) configuration at the propanamide position. Stereochemistry plays a crucial role in determining the biological activity of molecules, as it influences how they interact with target proteins. In recent studies, researchers have explored the impact of stereochemical variations on the compound's binding affinity and selectivity, leading to insights that could guide future drug design efforts.

The cyclopropyl group within the molecule adds another layer of complexity and functionality. Cyclopropane rings are known for their unique strain-induced reactivity, which can be harnessed to induce specific chemical transformations. In medicinal chemistry, cyclopropyl groups are often used to enhance drug-like properties such as lipophilicity and metabolic stability. Recent research has also highlighted the potential of cyclopropane-containing compounds in targeting specific biological pathways, making them valuable tools in therapeutic development.

In terms of applications, this compound has shown promise in various areas, including as a precursor for peptide-based drugs and as a component in complex biomolecules. Its compatibility with standard synthetic protocols makes it a valuable asset in the toolbox of medicinal chemists. Moreover, its ability to participate in both covalent and non-covalent interactions underscores its versatility in biological systems.

Recent studies have focused on optimizing the synthesis of this compound to improve yield and purity. Innovations in catalytic asymmetric synthesis have enabled more efficient production of enantiomerically pure compounds, which are critical for studying stereochemical effects. Additionally, advances in analytical techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have enhanced our ability to characterize such complex molecules accurately.

The integration of computational chemistry tools has also played a pivotal role in understanding the properties of this compound. Molecular modeling studies have provided insights into its conformational flexibility, solubility profiles, and potential binding modes with target proteins. These computational approaches complement experimental studies, accelerating the discovery process and reducing costs associated with traditional trial-and-error methods.

In conclusion, 3-{(2S)-3-Cyclopropyl-2-({(9H-Fluoren-9-Yl)Methoxycarbonyl}Amino)Propanamidomethyl}Pentanoic Acid represents a cutting-edge molecule with vast potential in pharmaceutical research. Its intricate structure and functional groups make it a valuable tool for designing novel therapeutics. As research continues to uncover new applications and optimize synthetic methods, this compound is poised to make significant contributions to the field of medicinal chemistry.

Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.